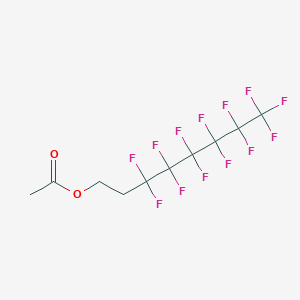

2-Perfluorohexylethyl acetate

描述

Significance of Fluorinated Organic Compounds in Modern Scientific and Industrial Contexts

Per- and polyfluoroalkyl substances (PFAS) are a large and complex group of synthetic chemicals that have become integral to numerous modern applications since their development in the 1940s. energy.govfda.gov These compounds are characterized by a chain of linked carbon and fluorine atoms, and the carbon-fluorine bond is one of the strongest in organic chemistry. nih.govreach-clp-biozid-helpdesk.de This unique chemical structure imparts desirable properties such as resistance to grease, oil, water, heat, and stains. fda.govnih.gov

As a result, fluorinated organic compounds are utilized in a vast array of industrial sectors and consumer products. rsc.org Their applications include non-stick cookware, food packaging, stain-resistant carpets and textiles, cleaning products, paints, and effective firefighting foams. fda.govnih.govcanada.ca The versatility and stability of these compounds have made them valuable in industries such as aerospace, automotive, construction, and electronics. nih.gov The continuous development of new PFAS chemistries underscores their ongoing importance in various technological and scientific fields. energy.govcanada.ca

Classification and Structural Characteristics of Fluorotelomer Esters within the Broader PFAS Family

The PFAS family is extensive, encompassing thousands of different chemicals. fda.govcanada.ca A primary distinction within this family is between perfluoroalkyl and polyfluoroalkyl substances. Perfluoroalkyl substances have all hydrogen atoms on their alkyl chains replaced by fluorine atoms, whereas polyfluoroalkyl substances have at least one, but not all, hydrogen atoms replaced by fluorine, resulting in the presence of a perfluoroalkyl moiety (CnF2n+1–). nih.gov

Fluorotelomer-based compounds are a significant subgroup of polyfluoroalkyl substances. reach-clp-biozid-helpdesk.de These substances are often used to create polymers and are characterized by a perfluoroalkyl chain of variable length connected to a non-fluorinated portion. reach-clp-biozid-helpdesk.de Fluorotelomer esters, specifically, are compounds where a fluorotelomer alcohol has reacted with a carboxylic acid to form an ester linkage.

2-Perfluorohexylethyl acetate (B1210297) falls into this category. It is a polyfluoroalkyl substance and is considered a fluorotelomer ester. Its structure consists of a perfluorohexyl group (C6F13) attached to an ethyl acetate group. This structure makes it a precursor to other PFAS compounds, as the ester bond can be hydrolyzed, and the resulting fluorotelomer alcohol can be further transformed in the environment. mst.dkmiljodirektoratet.no

Rationale for Academic Investigation of 2-Perfluorohexylethyl Acetate

The academic investigation of this compound is driven by several key factors. Primarily, its role as a monomer in the synthesis of specialized polymers is of significant interest. Researchers study its use in creating fluorinated polymers with extremely low surface energies and unique surface properties. acs.org These polymers are valuable for creating water-repellent coatings and other advanced materials. acs.orgresearchgate.net For example, it has been copolymerized with other monomers like divinylbenzene (B73037) to create fluorous porous polymeric materials that act as fluorophilic absorbents. researchgate.net

Finally, the development of analytical methods for detecting and quantifying compounds like this compound is an active area of research. lcms.czshimadzu.comhelsinki.fi Accurate measurement techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for monitoring their presence in consumer products, indoor environments, and drinking water to understand human and environmental exposure. lcms.czshimadzu.comhelsinki.fi

Chemical and Physical Properties of this compound

The following table summarizes key identifying and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acetate | |

| CAS Number | 37858-03-0 | alfa-chemistry.com |

| Molecular Formula | C10H7F13O2 | |

| Molecular Weight | 406.14 g/mol | |

| Density | 1.5515 g/cm³ |

Related Fluorotelomer Compounds

The table below lists related fluorotelomer acrylates and methacrylates, highlighting their structural similarities and differences.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Perfluorobutyl)ethyl acrylate (B77674) | 52591-27-2 | C9H7F9O2 | 318.14 |

| 2-(Perfluorohexyl)ethyl acrylate | 17527-29-6 | C11H7F13O2 | 418.15 |

| 2-(Perfluorooctyl)ethyl acrylate | 27905-45-9 | C13H7F17O2 | 518.16 |

| 2-(Perfluorodecyl)ethyl acrylate | 17741-60-5 | C15H7F21O2 | 618.18 |

| 2-(Perfluorohexyl)ethyl methacrylate (B99206) | 2144-53-8 | C12H9F13O2 | 432.18 |

Data sourced from various chemical supplier catalogs and databases such as PubChem and Alfa Chemistry. nih.govalfa-chemistry.comfluoryx.comnih.govchemicalbook.com

Structure

3D Structure

属性

分子式 |

C10H7F13O2 |

|---|---|

分子量 |

406.14 g/mol |

IUPAC 名称 |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acetate |

InChI |

InChI=1S/C10H7F13O2/c1-4(24)25-3-2-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |

InChI 键 |

RWFSINLLADOLPV-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

规范 SMILES |

CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

产品来源 |

United States |

Environmental Transformation and Degradation Pathways of 2 Perfluorohexylethyl Acetate and Its Precursors

Hydrolytic Degradation Mechanisms of Fluorotelomer Esters

The initial and one of the most significant transformation pathways for fluorotelomer esters like 2-Perfluorohexylethyl acetate (B1210297) in aquatic environments is the hydrolytic cleavage of the ester bond. This abiotic process is a critical first step that liberates the corresponding fluorotelomer alcohol, which then becomes available for further degradation.

Research on a commercial fluorotelomer-based polymer demonstrated that abiotic hydrolysis proceeds under circum-neutral conditions, with estimated half-lives ranging from 55 to 89 years. researchgate.netacs.org However, the rate of this degradation is markedly accelerated under alkaline conditions. At a pH of approximately 12, the half-life was observed to decrease dramatically to about 0.7 years, indicating that base-mediated hydrolysis is a much more rapid process. researchgate.netacs.org Similarly, studies on fluorotelomer-acrylate polymers calculated hydrolysis half-lives of 90 days at pH 6 and 80 days at pH 8. bac-lac.gc.ca

Further studies on simpler, non-polymeric partially fluorinated ethyl esters confirm this pH-dependent reactivity. The introduction of fluorine atoms to the ethyl group of an ester was shown to increase the rate of hydrolysis. nih.gov For instance, a trifluoroethyl ester was found to hydrolyze with a half-life of only 6.4 minutes at a pH of 11, demonstrating the strong influence of both the chemical structure and pH on the stability of the ester bond. nih.gov This suggests that the hydrolysis of 2-Perfluorohexylethyl acetate is a key and variable degradation pathway, with its rate being highly dependent on the pH of the receiving environmental compartment.

Table 1: Hydrolysis Half-life of Analogous Fluorotelomer Esters at Various pH Levels

| Compound Class | pH | Half-life | Reference |

| Fluorotelomer-based Polymer | Circum-neutral | 55-89 years | researchgate.net, acs.org |

| Fluorotelomer-based Polymer | ~12 | ~0.7 years | researchgate.net, acs.org |

| Fluorotelomer-acrylate Polymer | 6 | 90 ± 10 days | bac-lac.gc.ca |

| Fluorotelomer-acrylate Polymer | 8 | 80 ± 10 days | bac-lac.gc.ca |

| N-acetylproline trifluoroethyl ester | 11 | 6.4 ± 1.7 min | nih.gov |

The primary and immediate product of the hydrolysis of this compound is 2-Perfluorohexylethyl alcohol (6:2 FTOH), alongside acetic acid. The cleavage of the ester linkage releases the fluorinated alcohol, which is a pivotal and well-studied intermediate in the environmental degradation pathway of many fluorotelomer-based substances. researchgate.net

The formation of FTOHs from the hydrolysis of fluorotelomer-based polymers and esters has been confirmed in numerous studies. researchgate.netresearchgate.net For example, the hydrolysis of fluorotelomer acrylate (B77674), methacrylate (B99206), and isobutyrate esters under alkaline conditions has been shown to efficiently convert these precursors into free FTOHs. researchgate.net Once formed, 6:2 FTOH is more volatile and mobile than its parent ester, and it undergoes a series of further biotransformation and oxidation reactions in the environment. hawaii.gov

Oxidative Transformation Processes

Following its formation from hydrolysis, 6:2 FTOH is subject to various oxidative processes that continue its degradation, ultimately leading to the formation of highly persistent perfluorinated carboxylic acids (PFCAs). These transformations can be mediated by both biological systems and abiotic chemical oxidants.

In aerobic environments such as soil and activated sludge from wastewater treatment plants, the biodegradation of 6:2 FTOH is a significant transformation pathway. pops.intresearchgate.net Microbial communities metabolize 6:2 FTOH through a series of steps that resemble beta-oxidation. nih.gov

The process is typically initiated by the oxidation of the alcohol group of 6:2 FTOH to an aldehyde (6:2 FTAL), which is then rapidly oxidized to a carboxylic acid, the 6:2 fluorotelomer carboxylic acid (6:2 FTCA). researchgate.net This is followed by the elimination of hydrogen fluoride (B91410) to form the 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA). researchgate.net This unsaturated intermediate is a key branch point for further degradation, leading to the formation of a variety of shorter-chain PFCAs and other polyfluorinated acids. researchgate.netnih.gov

The aerobic degradation of 6:2 FTOH ultimately results in the formation of a suite of stable perfluorinated carboxylic acids (PFCAs). nih.govnih.gov These compounds are considered terminal transformation products under most environmental conditions due to the exceptional strength of the carbon-fluorine bond.

Studies on the biodegradation of 6:2 FTOH in soil have identified several PFCAs as major terminal metabolites. The most prominent products are often perfluoropentanoic acid (PFPeA) and perfluorohexanoic acid (PFHxA). researchgate.netnih.gov Shorter-chain PFCAs such as perfluorobutanoic acid (PFBA) are also commonly detected, though often in lower yields. researchgate.netnih.gov In addition to PFCAs, other polyfluorinated acids like the 5:3 polyfluorinated carboxylic acid (5:3 FTCA) are formed as persistent intermediates. hawaii.gov The specific distribution of these terminal products can vary depending on the environmental matrix and the microbial communities present. pops.intnih.gov

Table 2: Key Transformation Products from the Aerobic Degradation of 6:2 FTOH

| Product Abbreviation | Full Chemical Name | Product Type |

| 6:2 FTAL | 2-Perfluorohexylethyl aldehyde | Intermediate |

| 6:2 FTCA | 2-Perfluorohexylethyl carboxylic acid | Intermediate |

| 6:2 FTUCA | 2-Perfluorohexyl unsaturated carboxylic acid | Intermediate |

| 5:3 FTCA | 5:3 Polyfluorinated carboxylic acid | Intermediate |

| PFHxA | Perfluorohexanoic acid | Terminal |

| PFPeA | Perfluoropentanoic acid | Terminal |

| PFBA | Perfluorobutanoic acid | Terminal |

Abiotic oxidation is another crucial pathway for the transformation of 6:2 FTOH, particularly in the atmosphere and in sunlit surface waters. The primary oxidant responsible for initiating the atmospheric degradation of FTOHs is the hydroxyl radical (•OH). acs.org The reaction of •OH with FTOHs proceeds mainly through the abstraction of a hydrogen atom from the ethyl group, initiating a cascade of reactions that ultimately yield PFCAs. acs.org

In aqueous systems, indirect photolysis involving hydroxyl radicals can also contribute to FTOH degradation. nih.gov The presence of substances like nitrate (B79036) can promote this photolysis, while dissolved organic carbon can have an inhibitory effect. nih.govrsc.org Other powerful oxidants, such as permanganate (B83412) and those generated by manganese oxides (MnO₂), have also been investigated for their ability to degrade PFAS, though their role in the natural transformation of FTOHs is less established. rsc.orgresearchgate.net Studies have shown that MnO₂ can catalyze the production of reactive oxygen species like hydroxyl and superoxide (B77818) radicals, which are capable of degrading persistent PFAS like PFOS. researchgate.netrsc.org

Table of Compounds

| Abbreviation | Full Chemical Name |

| This compound | 2-(Perfluorohexyl)ethyl acetate |

| 6:2 FTOH | 2-Perfluorohexylethyl alcohol |

| FTACPs | Fluorotelomer-based acrylate polymers |

| 6:2 FTAL | 2-Perfluorohexylethyl aldehyde |

| 6:2 FTCA | 2-Perfluorohexylethyl carboxylic acid |

| 6:2 FTUCA | 2-Perfluorohexyl unsaturated carboxylic acid |

| 5:3 FTCA | 5:3 Polyfluorinated carboxylic acid |

| PFCA | Perfluorinated carboxylic acid |

| PFHxA | Perfluorohexanoic acid |

| PFPeA | Perfluoropentanoic acid |

| PFBA | Perfluorobutanoic acid |

| PFOS | Perfluorooctanesulfonic acid |

| MnO₂ | Manganese dioxide |

Biodegradation and Biotransformation Studies of this compound

The environmental fate of this compound is significantly influenced by microbial activity. Biodegradation and biotransformation processes, driven by a variety of microorganisms, play a crucial role in the breakdown of this compound and its precursors. These processes are complex and are influenced by a multitude of environmental factors.

Potential for Microbial Degradation in Diverse Environments

While specific studies focusing exclusively on this compound are limited, a significant body of research on its precursor, 6:2 fluorotelomer alcohol (6:2 FTOH), provides strong evidence for the potential microbial degradation of the acetate form in various environmental compartments. The initial step in the biodegradation of this compound is the hydrolysis of the ester bond to form 6:2 FTOH and acetic acid. This reaction is expected to be readily carried out by a wide range of microorganisms possessing esterase enzymes.

Subsequent degradation of the resulting 6:2 FTOH has been observed in diverse environments, including:

Activated Sludge: Microbial communities in wastewater treatment plants have demonstrated the capacity to biotransform 6:2 FTOH. nih.gov Studies have shown that the origin of the activated sludge can be a critical factor in the biodegradability of related fluorotelomer compounds. mcgill.ca

Soil and Sediment: Soil and sediment microorganisms are key players in the degradation of fluorotelomer-based substances. mcgill.ca The rate and extent of degradation can vary significantly depending on the soil type and the indigenous microbial populations. mcgill.ca Both aerobic and anaerobic degradation pathways have been identified for related compounds in these matrices.

Pure Cultures: Several bacterial strains have been identified that can transform fluorotelomer compounds. For instance, Pseudomonas sp. isolated from soil has been shown to biotransform 8:2 FTOH, a longer-chain analogue of 6:2 FTOH. mcgill.ca Similarly, alkane-oxidizing bacteria like Mycobacterium sp. are capable of defluorinating fluorotelomer alcohols. mcgill.ca Research has also highlighted the potential of Rhodococcus species in the degradation of fluorinated organic compounds.

The biotransformation of 6:2 FTOH, the precursor to this compound, has been shown to yield a variety of intermediate and terminal products. The major degradation products typically include short-chain perfluoroalkyl carboxylic acids (PFCAs) such as perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA). landandgroundwater.comresearchgate.net The formation of these persistent PFCAs is a significant environmental concern.

Table 1: Potential Microbial Degradation of this compound Precursors in Various Environments

| Environment | Key Findings | Potential Degradation Products |

| Activated Sludge | Biotransformation of 6:2 FTOH observed. nih.gov | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA) |

| Soil | Biodegradation of 8:2 FTOH demonstrated, with half-life varying by soil type. mcgill.ca | Perfluorooctanoic acid (PFOA) |

| River Sediment | Rapid aerobic biotransformation of 6:2 fluorotelomer sulfonate (a related compound) documented. | 5:3 Acid, PFPeA, PFHxA |

| Pure Bacterial Cultures | Pseudomonas sp. and Mycobacterium sp. capable of transforming and defluorinating FTOHs. mcgill.ca | Various fluorinated intermediates and PFCAs |

Identification of Enzymatic Systems Involved in Biotic Transformation

The biotic transformation of this compound is initiated by the enzymatic cleavage of its ester linkage. This hydrolysis is catalyzed by a class of enzymes known as esterases (EC 3.1.1.x), which are ubiquitous in microbial populations. ijcmas.com These enzymes facilitate the addition of a water molecule across the ester bond, yielding 6:2 fluorotelomer alcohol and acetic acid.

Following the initial hydrolysis, the subsequent degradation of 6:2 FTOH involves a series of complex enzymatic reactions. While the precise enzymatic pathways for 6:2 FTOH are still under investigation, research on similar compounds suggests the involvement of:

Monooxygenases and Dioxygenases: These enzymes are crucial for the oxidation of the hydrocarbon portion of the fluorotelomer molecule. For instance, the genome of Dietzia aurantiaca strain J3, which transforms a related 6:2 fluorotelomer sulphonate, contains genes for 14 dioxygenases and 22 monooxygenases. landandgroundwater.com

Dehydrogenases: Alcohol dehydrogenases are likely involved in the oxidation of the primary alcohol group of 6:2 FTOH to an aldehyde, which is a key step in the pathway towards the formation of carboxylic acids.

Defluorinases: The cleavage of the highly stable carbon-fluorine (C-F) bond is a critical and often rate-limiting step in the complete degradation of these compounds. While the specific enzymes responsible for the defluorination of fluorotelomer alcohols are not fully characterized, fluoroacetate (B1212596) dehalogenases have been identified in various soil bacteria and are known to cleave C-F bonds in other fluorinated compounds. nih.gov

Environmental Fate and Transport of 2 Perfluorohexylethyl Acetate and Its Transformation Products

Mobility and Distribution in Environmental Compartments

The distribution of 2-Perfluorohexylethyl acetate (B1210297) and its derivatives in the environment is influenced by various factors, including their water solubility, tendency to sorb to solids, and volatility. nih.govnih.gov While some PFAS are highly mobile in water, others tend to accumulate in soil, sediment, and biota. ny.govservice.gov.uk

Short-chain perfluoroalkylated substances are generally more mobile and likely to be found in water, giving them a high potential to reach groundwater. service.gov.uknih.gov Conversely, longer-chain compounds have a greater tendency to partition to solids. ny.govnih.gov Perfluoroalkyl acids (PFAAs), which are transformation products of compounds like 2-Perfluorohexylethyl acetate, are relatively mobile in groundwater at typical environmental pH values. ny.gov

The presence of 6:2 fluorotelomer sulfonate (6:2 FTS), a related compound, has been detected in various aqueous systems, including surface water, groundwater, and soil leachate, often near sites where aqueous film-forming foams (AFFF) have been used. acs.orgindustrialchemicals.gov.au For instance, at fire training areas, 6:2 FTS was found in groundwater at maximum concentrations ranging from 37,000 to 220,000 ng/L. acs.org Leachate water from a fire training area showed an average concentration of 89 µg/L for 6:2 FTS. acs.org The transport of these compounds from contaminated sites can be driven by processes like downward leaching from soil during rain events. ny.gov

Concentrations of 6:2 Fluorotelomer Sulfonate (6:2 FTS) in Aqueous Systems

| Location Type | Matrix | Maximum/Average Concentration |

|---|---|---|

| Fire Training Area | Groundwater | 220,000 ng/L |

| Fire Training Area | Groundwater | 37,000 ng/L |

| Fire Training Area | Leachate Water | 89 µg/L (average) |

Volatile PFAS, such as fluorotelomer alcohols (FTOHs), can undergo long-range atmospheric transport. nih.govnewmoa.org These gaseous precursors can then be transformed in the atmosphere and subsequently deposited in remote locations through wet or dry deposition, contributing to widespread environmental contamination. nih.govunc.edu This atmospheric pathway is a significant mechanism for the global distribution of PFAS, allowing them to reach even pristine environments far from their original sources. nih.govresearchgate.netcodos.org

The interaction of this compound and its transformation products with soil and sediment is a key factor controlling their mobility. ny.gov Generally, longer-chain PFAAs are more strongly sorbed than their shorter-chain counterparts. ny.govitrcweb.org Perfluoroalkane sulfonates (PFSAs) also tend to sorb more strongly than perfluoroalkyl carboxylic acids (PFCAs) of the same chain length. itrcweb.org

The sorption process is influenced by the properties of both the PFAS molecule and the solid phase. itrcweb.org For instance, PFAS tend to associate with the organic carbon fraction in soil and sediment. ny.gov However, studies have shown a complex relationship, with some research indicating a lack of strong correlation between soil parameters like organic carbon and the partitioning coefficients for certain PFAS, including fluorotelomer sulfonates. itrcweb.org The presence of pyrogenic carbonaceous materials, such as those from fires where AFFF is used, can strongly affect the sorption and mobility of PFAS. epa.gov

General Sorption Trends of PFAAs in Soil and Sediment

| PFAS Characteristic | Sorption Tendency |

|---|---|

| Longer Carbon Chain | Stronger Sorption |

| Shorter Carbon Chain | Weaker Sorption |

| PFSA Functional Group | Stronger Sorption (compared to PFCA of same chain length) |

| PFCA Functional Group | Weaker Sorption (compared to PFSA of same chain length) |

Bioaccumulation Potential and Trophic Transfer Mechanisms of Fluorotelomer Derivatives

Fluorotelomer derivatives can be taken up by organisms from their environment, leading to bioaccumulation. researchgate.netfrontiersin.org The extent of this accumulation depends on the specific compound and the organism's metabolic capabilities. frontiersin.org

Studies have shown that 6:2 fluorotelomer sulfonate (6:2 FTS) can accumulate in aquatic organisms. acs.orgcswab.org However, its bioaccumulation potential is generally considered to be low, particularly in fish. industrialchemicals.gov.auadeq.state.ar.us Bioconcentration factors (BCFs) for 6:2 FTSA (a principal degradation product) in fish were found to be less than 40. adeq.state.ar.us This low bioaccumulation in fish is partly attributed to biotransformation into more water-soluble compounds that are more easily eliminated. acs.org

Interestingly, higher levels of 6:2 FTS have been observed in invertebrates compared to fish from the same locations. nih.govresearchgate.net This difference is likely due to varying metabolic capacities between these organisms. researchgate.net For example, PFOA and 6:2 FTSA were more frequently detected in invertebrates than in fish in some riverine ecosystems. oskar-bordeaux.fr

Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food web. For 6:2 FTSA, the dietary biomagnification factor (BMF) was determined to be 0.295, indicating that it is unlikely to biomagnify in aquatic systems. adeq.state.ar.us

In contrast, some other PFAS, particularly long-chain PFCAs (C10–C13) and PFOS, have been shown to biomagnify, with trophic magnification factors (TMFs) greater than 1. researchgate.netoskar-bordeaux.fr Trophic transfer appears to be higher in air-breathing organisms (like aquatic-dependent birds and mammals) compared to gill-breathing species such as fish. itrcweb.org This is thought to be because respiratory elimination of PFAS via gills to water is more efficient than elimination from lungs to air. itrcweb.org

Bioaccumulation and Biomagnification Metrics for 6:2 FTSA

| Metric | Value | Implication |

|---|---|---|

| Bioconcentration Factor (BCF) | <40 | Low potential to concentrate from water into fish |

| Dietary Biomagnification Factor (BMF) | 0.295 | Unlikely to biomagnify in aquatic food webs |

Source Apportionment and Emission Pathways of this compound and its Transformation Products

Industrial Emissions and Point Sources from Manufacturing Processes

Industrial facilities that manufacture this compound or utilize it in the production of other goods are significant point sources of its release into the environment. These emissions can occur through various channels, including wastewater discharges, atmospheric releases, and the disposal of industrial waste.

During the manufacturing process of fluorotelomer-based compounds like this compound, there is a potential for the release of the compound itself, as well as unreacted raw materials and byproducts, into industrial wastewater streams. acs.org Without adequate treatment, these discharges can introduce the compound directly into aquatic environments. rsc.org Atmospheric emissions can also occur, particularly for more volatile compounds, from production facilities. acs.orgrsc.org Studies conducted near fluorochemical manufacturing plants have shown elevated levels of related fluorotelomer compounds in the surrounding air and soil, indicating that these facilities are primary point sources of contamination. acs.orgrsc.org

The composition and concentration of these industrial emissions can vary. For example, in the manufacturing of fluorotelomer-based polymers, unreacted fluorotelomer alcohols (FTOHs), which are precursors to acetates, can be present in the final product and subsequently released. rsc.org

| Emission Pathway | Description | Key Transformation Products |

|---|---|---|

| Wastewater Discharge | Direct release of process water containing this compound and related compounds from manufacturing facilities. acs.org | 6:2 Fluorotelomer alcohol (6:2 FTOH), Perfluorohexanoic acid (PFHxA) |

| Atmospheric Emissions | Volatilization of this compound and related compounds from production processes and waste storage areas. rsc.org | 6:2 FTOH, Perfluoroalkyl Carboxylic Acids (PFCAs) |

| Solid Waste Disposal | Leaching from landfilled industrial sludge and waste materials. | 6:2 FTOH, 5:3 Fluorotelomer carboxylic acid (5:3 FTCA) |

Diffuse Release from Product Use and End-of-Life Disposal

Beyond industrial point sources, this compound enters the environment through diffuse pathways associated with the use and disposal of consumer and commercial products. This compound is used in a variety of applications to impart water, oil, and stain resistance to materials.

Products treated with fluorotelomer-based compounds, such as textiles, carpets, and food packaging, can release these chemicals throughout their lifecycle. rsc.orgmdpi.comwikipedia.org For instance, 6:2 FTOH, a closely related compound, has been detected in a wide range of consumer products, including textiles and food packaging. mdpi.comfsu.edu The release can occur through abrasion, washing, and volatilization during normal use. rsc.org

At the end of a product's life, its disposal in landfills represents a significant long-term source of environmental contamination. nih.govnih.gov Landfill leachate, the liquid that percolates through waste, has been shown to contain a variety of per- and polyfluoroalkyl substances (PFAS), including fluorotelomer-based compounds. nih.govresearchgate.net Anaerobic conditions within landfills can facilitate the biotransformation of precursor compounds like this compound into more persistent transformation products. nih.gov For example, studies on the anaerobic biotransformation of 6:2 FTOH in landfill leachate have identified 6:2 fluorotelomer carboxylic acid (6:2 FTCA) as a major degradation product. nih.gov

| Source Category | Examples of Products | Primary Release Mechanism | Key Transformation Products |

|---|---|---|---|

| Textiles and Carpets | Apparel, upholstery, carpets treated for stain resistance. rsc.orgmdpi.com | Abrasion, washing, volatilization. rsc.org | 6:2 FTOH, Perfluoroalkyl Carboxylic Acids (PFCAs) |

| Food Contact Materials | Grease-resistant paper, fast food wrappers, microwave popcorn bags. wikipedia.org | Leaching into food, volatilization upon heating. rsc.org | 6:2 FTOH, Perfluorohexanoic acid (PFHxA) |

| Landfill Disposal | Discarded consumer products containing the compound. nih.govnih.gov | Leaching into landfill leachate. nih.govresearchgate.net | 6:2 FTOH, 5:3 FTCA, 6:2 FTCA researchgate.netnih.gov |

Environmental Monitoring and Contamination Patterns in Affected Sites

Environmental monitoring studies provide evidence of the presence and distribution of this compound and its transformation products in various environmental compartments. While data specifically for this compound is limited, monitoring for its precursor, 6:2 FTOH, and its degradation products offers insights into contamination patterns.

Elevated concentrations of 6:2 fluorotelomer sulfonate (6:2 FTS), a related compound, have been detected in air, snow, soil, groundwater, and surface water, particularly at sites associated with fluorochemical manufacturing or the use of certain fire-fighting foams. cswab.org Monitoring near industrial facilities has revealed significantly higher levels of fluorotelomer compounds in environmental media compared to background levels. acs.orgrsc.orgresearchgate.net For example, concentrations of 6:2 FTOH in the air near textile manufacturing facilities have been found to be orders of magnitude higher than in residential settings. rsc.org

In aquatic environments, the presence of these compounds and their transformation products has been documented downstream from industrial outfalls. researchgate.net While many PFAS are not effectively removed by conventional drinking water treatment processes, some transformation of fluorotelomer precursors can occur during treatment, for instance, through ozonation. researchgate.net

Landfills are recognized as important reservoirs and sources of PFAS to the environment. nih.govnih.govresearchgate.net Leachate from municipal solid waste landfills often contains a complex mixture of PFAS, with fluorotelomer degradation products like 5:3 FTCA being frequently detected. researchgate.net This indicates that consumer products disposed of in landfills are a continuous source of these contaminants to the environment.

| Environmental Matrix | Compound/Transformation Product | Typical Contamination Pattern |

|---|---|---|

| Air | 6:2 FTOH | Elevated concentrations near industrial sources and landfills. rsc.org |

| Surface Water | 6:2 FTS, PFHxA | Detected downstream of industrial and municipal discharges. cswab.orgresearchgate.net |

| Groundwater | 6:2 FTS, PFHxA | Contamination plumes originating from industrial sites and landfills. cswab.org |

| Soil/Sediment | 6:2 FTOH, 5:3 FTCA | Higher concentrations found near manufacturing facilities and in landfill-impacted areas. rsc.orgresearchgate.net |

| Landfill Leachate | 6:2 FTOH, 5:3 FTCA, 6:2 FTCA | Complex mixture of precursors and transformation products. nih.govresearchgate.netnih.gov |

Computational Chemistry and Modeling Studies of 2 Perfluorohexylethyl Acetate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods can provide insights into molecular structure, stability, and reactivity, which are crucial for assessing the environmental fate of a compound like 2-Perfluorohexylethyl acetate (B1210297).

The electronic structure of 2-Perfluorohexylethyl acetate is significantly influenced by the highly electronegative fluorine atoms on the perfluorohexyl chain. This creates a strong electron-withdrawing effect that polarizes the molecule, impacting its reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the electron distribution and predict sites susceptible to nucleophilic or electrophilic attack.

For analogous fluorinated esters, studies have shown that the carbonyl carbon of the acetate group is a primary site for nucleophilic attack, a reaction that can lead to hydrolysis. The presence of the perfluorohexyl group is expected to enhance the electrophilicity of this carbonyl carbon, potentially increasing its susceptibility to hydrolysis compared to non-fluorinated analogues. DFT modeling can also predict the dipole moment of the molecule, which influences its interaction with polar media like water. For instance, DFT modeling of partially fluorinated esters has been used to understand their conformational preferences and polarity. nih.gov

Table 1: Predicted Electronic Properties of this compound and a Non-Fluorinated Analog (Ethyl Acetate) based on General Principles

| Property | This compound (Predicted) | Ethyl Acetate (Reference) |

| Dipole Moment | Higher | Lower |

| Electrophilicity of Carbonyl Carbon | Higher | Lower |

| Susceptibility to Nucleophilic Attack | Increased | Baseline |

Note: The values for this compound are qualitative predictions based on the known electronic effects of perfluoroalkyl groups.

Bond Dissociation Energy (BDE) is a critical parameter for predicting the degradation pathways of a molecule. It represents the energy required to break a specific chemical bond homolytically. High-level quantum chemical methods can provide accurate BDEs, which are essential for understanding the persistence of PFAS.

For perfluoroalkyl substances, the carbon-fluorine (C-F) bond is exceptionally strong, contributing to their high thermal and chemical stability. Recent computational studies have focused on accurately calculating the BDEs of C-C and C-F bonds in various PFAS. chemrxiv.orgnih.govchemrxiv.orgnih.gov The degradation of this compound would likely initiate at weaker bonds within the molecule. The ester linkage (C-O) is generally more susceptible to cleavage than the C-C and C-F bonds of the perfluorohexyl chain.

Computational analysis of similar compounds suggests that the initial step in the degradation of this compound would likely be the hydrolysis of the ester bond. The BDE of the C-O bond in the ester group is significantly lower than that of the C-F bonds.

Table 2: Representative Bond Dissociation Energies (BDEs) for Bonds Present in this compound (Values are illustrative and based on general chemical knowledge and data for similar compounds)

| Bond | Representative BDE (kcal/mol) | Implication for Degradation |

| C-F (in perfluoroalkyl chain) | ~110-130 | Highly resistant to cleavage |

| C-C (in perfluoroalkyl chain) | ~80-100 | More stable than C-O, but less than C-F |

| C-O (ester linkage) | ~85-95 | Likely initial site of degradation |

| C-H (on ethyl group) | ~98-100 | Susceptible to radical abstraction |

Source: General values from organic chemistry and computational studies on related PFAS.

Molecular Dynamics Simulations for Environmental Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time at an atomistic level. These simulations can provide insights into how a molecule like this compound interacts with its environment, such as water and soil organic matter, which is crucial for understanding its transport and fate.

MD simulations of PFAS in aqueous environments have shown that the hydrophobic perfluoroalkyl chain and the more hydrophilic functional group dictate their behavior at interfaces. acs.org For this compound, the perfluorohexyl "tail" would be highly hydrophobic, while the acetate "head" would be more polar.

Simulations of similar amphiphilic PFAS at the air-water interface show a strong tendency for the molecules to orient with their hydrophobic tails away from the water. acs.org This behavior influences their partitioning in the environment. In a soil-water system, this compound would be expected to partition to organic matter due to the hydrophobicity of the perfluorohexyl chain. MD simulations can quantify the free energy of these partitioning processes, providing valuable data for environmental transport models.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models are widely used in environmental science to predict the fate and effects of chemicals when experimental data is lacking.

For PFAS, QSAR and QSPR models have been developed to predict various environmental fate parameters, including persistence, bioaccumulation, and toxicity. rsc.orgtandfonline.comnih.gov The persistence of PFAS is a key concern, and QSAR models can help to estimate their biodegradation half-lives.

The persistence of a compound like this compound is largely determined by the stability of its perfluorohexyl chain. QSAR models for PFAS often use molecular descriptors that quantify the extent of fluorination and the size of the perfluoroalkyl chain. These models consistently show that longer perfluoroalkyl chains are associated with greater persistence. mdpi.com

Table 3: Illustrative QSAR Model Parameters for Predicting Persistence of Perfluoroalkyl Substances

| Molecular Descriptor | Influence on Persistence |

| Number of Fluorine Atoms | Positive correlation |

| Perfluoroalkyl Chain Length | Positive correlation |

| Presence of Functional Groups (e.g., ester) | Can provide a site for initial degradation, potentially reducing persistence compared to perfluoroalkanes. |

Note: This table represents general trends observed in QSAR studies of PFAS.

While specific QSAR models for this compound have not been published, existing models for other PFAS can be used to estimate its environmental behavior. Based on its structure, it would be predicted to be a persistent substance, with the primary degradation pathway likely being the hydrolysis of the ester group, followed by the much slower degradation of the resulting perfluorohexylethanol.

Correlation with Transformation Potentials and Reactivity

Computational chemistry and modeling serve as powerful predictive tools to elucidate the transformation potentials and reactivity of this compound. Through the application of quantum chemical calculations, such as Density Functional Theory (DFT), researchers can determine a variety of molecular descriptors that correlate with the compound's susceptibility to degradation and chemical alteration. frontiersin.orgfrontiersin.org These computational approaches provide insights into the molecule's electronic structure, bond energies, and the energetics of potential reaction pathways, which are crucial for understanding its environmental fate and persistence. frontiersin.orgfrontiersin.org

The reactivity of this compound is largely dictated by the distribution of electron density and the strength of its chemical bonds. The presence of the highly electronegative fluorine atoms in the perfluorohexyl chain significantly influences the properties of the entire molecule, including the ester functional group. Computational models can precisely calculate parameters such as molecular orbital energies, bond dissociation energies (BDE), and atomic charges, which are fundamental to predicting reactivity.

Molecular Orbital Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical stability of a compound; a larger gap generally implies lower reactivity. For this compound, computational models can predict these values, offering a quantitative measure of its kinetic stability.

For instance, a hypothetical analysis might yield the data presented in Table 1. A significant HOMO-LUMO gap would suggest that substantial energy is required to induce a chemical transformation, correlating with the known persistence of many per- and polyfluoroalkyl substances (PFAS).

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.5 | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | 1.2 | Represents the energy of the lowest available orbital to accept electrons. |

Bond Dissociation Energies and Transformation Pathways

Computational studies are instrumental in identifying the most likely points of initial attack for degradation processes by calculating the bond dissociation energies for various bonds within the this compound molecule. frontiersin.orgfrontiersin.org The weakest bond is typically the most susceptible to cleavage, initiating the transformation cascade.

In the case of this compound, key bonds for consideration include the C-O bond of the ester group and the C-C bonds within the fluoroalkyl chain. DFT calculations can provide the energy required to break these bonds, as illustrated in the hypothetical data in Table 2. These calculations can help predict whether hydrolysis of the ester linkage or fragmentation of the perfluoroalkyl chain is the more favorable degradation pathway under specific conditions. frontiersin.orgacs.org For example, a lower BDE for the ester bond would suggest that hydrolysis is a more likely initial transformation step compared to the cleavage of the highly stable C-F or C-C bonds in the perfluorohexyl tail. nsf.gov

Table 2: Hypothetical Bond Dissociation Energies (BDE) for Key Bonds in this compound

| Bond | BDE (kcal/mol) | Predicted Transformation Pathway |

|---|---|---|

| CH3CO-OCH2CH2(CF2)5CF3 | 85 | Hydrolysis of the ester linkage |

| CH3COO-CH2CH2(CF2)5CF3 | 95 | Cleavage of the ethyl spacer |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models offer another computational avenue to correlate molecular structure with reactivity, particularly for processes like hydrolysis. acs.org For perfluorinated esters, QSAR models can be developed to predict hydrolysis rates based on calculated molecular descriptors. acs.org Key descriptors in such models often include parameters related to the electronic environment of the ester group and the steric hindrance imposed by the perfluoroalkyl chain. The acidity constant (pKa) of the corresponding carboxylic acid is also a crucial parameter in these predictive models. acs.org While experimental data for this compound may be limited, QSAR provides a valuable method for estimating its transformation potential based on the known behavior of structurally similar compounds. acs.org

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2-Perfluorohexylethyl acetate (CAS 53826-12-3) in environmental matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode. Calibration should include isotopically labeled internal standards (e.g., ¹³C-PFAS analogs) to correct for matrix effects. Extraction protocols should follow EPA Method 537.1 for aqueous samples or solvent extraction (e.g., acetonitrile) for solid matrices .

- Critical Parameters : Monitor for potential interferences from co-eluting PFAS precursors. Validate recovery rates (70–130%) across varying pH and salinity conditions .

Q. How does the molecular structure of this compound influence its environmental persistence?

- Structural Analysis : The perfluorohexyl chain (C6F13) confers high thermal/chemical stability due to strong C-F bonds, while the ethyl acetate moiety introduces ester functionality susceptible to hydrolysis. Environmental persistence is linked to the perfluorinated chain’s resistance to microbial degradation, as observed in Arctic monitoring studies .

- Experimental Design : Conduct accelerated hydrolysis studies (pH 2–12, 25–60°C) to quantify degradation kinetics. Pair with soil microcosm experiments to assess microbial breakdown pathways .

Q. What are the primary challenges in synthesizing high-purity this compound for laboratory use?

- Synthesis Protocol : Fluorophase catalysis (e.g., using tris(2-perfluorohexylethyl)tin hydride) enables selective perfluoroalkylation. Purification requires fractional distillation under reduced pressure (≤1 mmHg) to isolate the acetate ester from byproducts like perfluorohexyl ethanol .

- Purity Validation : Confirm purity (>98%) via ¹⁹F NMR and gas chromatography with flame ionization detection (GC-FID). Monitor for residual tin catalysts using inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How do contradictory findings on this compound’s bioaccumulation potential in aquatic ecosystems arise, and how can they be resolved?

- Data Contradiction Analysis : Discrepancies in bioaccumulation factors (BAFs) often stem from differences in trophic levels studied (e.g., invertebrates vs. fish) or lipid normalization methods. A 2022 study reported BAFs of 1,200–2,500 in zebrafish, while Arctic sediment studies found negligible uptake .

- Resolution Strategy : Standardize test organisms (e.g., Daphnia magna for baseline studies) and employ lipidomics to differentiate esterase-mediated hydrolysis from true bioaccumulation .

Q. What advanced computational models predict the phase-partitioning behavior of this compound in multiphase systems?

- Modeling Approach : Use COSMOtherm or EPI Suite to estimate octanol-water (log Kow ≈ 4.2) and air-water (log Kaw ≈ −2.1) partition coefficients. Validate predictions against experimental headspace gas chromatography data for vapor pressure (0.12 Pa at 25°C) .

- Limitations : Models may underestimate partitioning in colloidal systems (e.g., microplastics) due to unaccounted surface adsorption effects .

Q. How can researchers address the lack of standardized protocols for assessing this compound’s endocrine disruption potential?

- Experimental Framework :

In vitro : Use human adrenal (H295R) cell assays to measure cortisol/altered steroidogenesis.

In vivo : Conduct zebrafish embryo toxicity tests (ZFET) with endpoints like thyroid hormone receptor expression.

Omics Integration : Apply transcriptomics to identify dysregulated pathways (e.g., PPARγ signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。